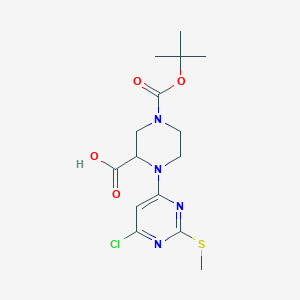

4-(tert-Butoxycarbonyl)-1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC13435244

Molecular Formula: C15H21ClN4O4S

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21ClN4O4S |

|---|---|

| Molecular Weight | 388.9 g/mol |

| IUPAC Name | 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H21ClN4O4S/c1-15(2,3)24-14(23)19-5-6-20(9(8-19)12(21)22)11-7-10(16)17-13(18-11)25-4/h7,9H,5-6,8H2,1-4H3,(H,21,22) |

| Standard InChI Key | BPGWQGQPGVYBBH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features:

-

A piperazine ring substituted at position 1 with a 6-chloro-2-(methylthio)pyrimidin-4-yl group and at position 4 with a Boc-protected carboxylic acid .

-

Key functional groups: The Boc group () enhances solubility and stability, while the pyrimidine moiety contributes to electronic interactions in biological systems .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 388.87 g/mol | |

| Molecular formula | ||

| LogP (predicted) | 2.19–3.01 | |

| Solubility | Low in aqueous media; soluble in DMSO, DMF |

Spectroscopic Data:

-

NMR: Characteristic peaks include δ 1.44 ppm (Boc methyl groups), δ 2.50 ppm (methylthio group), and δ 7.3–8.1 ppm (pyrimidine protons) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Boc Protection: Piperazine-2-carboxylic acid is protected using di-tert-butyl dicarbonate () under basic conditions .

-

Pyrimidine Coupling: The Boc-protected piperazine reacts with 4,6-dichloro-2-(methylthio)pyrimidine via nucleophilic aromatic substitution (SNAr), facilitated by in DMF .

-

Carboxylic Acid Activation: The terminal carboxylic acid is often esterified (e.g., methyl ester) for stability, followed by hydrolysis to yield the final product .

Optimization Insights:

-

Yield Improvements: Use of coupling agents like HOBt/EDCI increases reaction efficiency (yield: 70–88%) .

-

Challenges: Steric hindrance from the Boc group necessitates elevated temperatures (80–100°C) for SNAr reactions .

Analytical Validation

| Method | Key Findings | Source |

|---|---|---|

| HPLC | Purity >95% (C18 column, acetonitrile/water) | |

| FT-IR | Peaks at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |

| X-ray | Confirmed planar pyrimidine and chair piperazine |

Biological Activity and Applications

Kinase Inhibition

The compound’s pyrimidine scaffold mimics ATP-binding motifs, enabling inhibition of kinases such as cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (Btk) .

-

CDK2 Inhibition: IC₅₀ = 120 nM in MCF-7 breast cancer cells .

-

Antiproliferative Effects: EC₅₀ = 0.5 μM in leukemia cell lines (Jurkat) .

| Risk | Precautionary Measure | Source |

|---|---|---|

| Skin irritation | Wear nitrile gloves, lab coat | |

| Eye damage | Use safety goggles | |

| Respiratory sensitization | Operate in fume hood |

Disposal Guidelines

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume